Acetylcholinesterase Inhibition: 3-[(4-Chlorophenyl)thio]pentane-2,4-dione vs. Donepezil
3-[(4-Chlorophenyl)thio]pentane-2,4-dione inhibits rat cortex acetylcholinesterase with an IC50 of 381 nM [1]. In contrast, the reference acetylcholinesterase inhibitor donepezil exhibits an IC50 of 5.7 nM , representing a 66.8-fold difference in potency.
| Evidence Dimension | In vitro acetylcholinesterase inhibition (IC50) |
|---|---|
| Target Compound Data | 381 nM |
| Comparator Or Baseline | Donepezil: 5.7 nM |
| Quantified Difference | 66.8-fold lower potency for target compound |
| Conditions | Rat cortex homogenate, acetylthiocholine iodide substrate, Ellman's method, 20 min incubation [1]; Human recombinant AChE for donepezil |
Why This Matters
This quantitative activity profile differentiates the compound for use as a moderate-affinity AChE inhibitor in research, contrasting with high-potency clinical candidates like donepezil.
- [1] BindingDB. BDBM50284432 CHEMBL4175437. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50284432&tag=rep&fil=tg&enzyme=Acetylcholinesterase&pcid=p1043&submit=summary (accessed 2024). View Source
